MM-102, also known as HMTase Inhibitor IX, is a small-molecule peptidomimetic inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). [] This interaction is crucial for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. [] MM-102 acts as a potent antagonist of MLL1 activity by disrupting the formation of the MLL1-WDR5 complex. []
MM-102 is a high-affinity small molecule inhibitor specifically designed to inhibit the activity of the H3K4 methyltransferase, mixed-lineage leukemia 1. This compound is notable for its role in epigenetic regulation, particularly in the context of porcine somatic cell nuclear transfer embryos. The compound has demonstrated significant effects on global expression patterns of epigenetic modification enzymes and genes related to pluripotency and apoptosis during critical developmental stages.
MM-102 is classified as a small molecule inhibitor within the category of epigenetic modulators. It primarily targets histone methyltransferases, which are enzymes responsible for adding methyl groups to histones, thereby influencing gene expression. The compound was evaluated in a study focusing on its effects on porcine embryos, where it was found to down-regulate specific histone modifications and improve developmental outcomes in somatic cell nuclear transfer procedures .
The synthesis of MM-102 involves several steps that ensure its high specificity and efficacy as an inhibitor. The compound was synthesized through a series of chemical reactions that include:
The molecular structure of MM-102 is characterized by specific functional groups that facilitate its interaction with the H3K4 methyltransferase complex. While detailed structural data such as molecular formula or 3D conformation may not be explicitly provided in the available literature, it is known that the compound's design allows it to effectively disrupt protein-protein interactions within the methyltransferase complex .
MM-102 primarily functions through competitive inhibition of H3K4 methyltransferase activity. The key reactions involved include:
The effectiveness of MM-102 in these reactions has been confirmed through various biochemical assays where its impact on methylation levels was quantitatively measured .
The mechanism by which MM-102 exerts its effects involves several steps:
MM-102 has several applications in scientific research:
MM-102 (HMTase Inhibitor IX) is a high-affinity peptidomimetic inhibitor designed to disrupt the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This compound, discovered through rational drug design approaches, achieves sub-nanomolar binding affinity to WDR5, with a reported dissociation constant (Ki) of <1 nM and half-maximal inhibitory concentration (IC₅₀) of 2.4 nM in fluorescence polarization binding assays [1] [2]. First described by Karatas et al. in 2013, MM-102 emerged from systematic structure-activity relationship studies aimed at developing therapeutic interventions for MLL-rearranged leukemias [9]. Its discovery represented a significant breakthrough in targeting chromatin complexes historically considered "undruggable" due to the extended protein interfaces involved. MM-102 specifically binds the WDR5 interaction pocket, preventing the formation of the MLL1 core complex essential for histone methyltransferase activity [1] [4].
Table 1: Key Binding Parameters of MM-102
Target | Binding Assay | Ki | IC₅₀ | Reference |
---|---|---|---|---|
WDR5/MLL1 interaction | Fluorescence polarization | <1 nM | 2.4 nM | [1] |
MLL1 methyltransferase activity | In vitro HMT assay | - | 0.32–0.9 µM | [2] [9] |
Structurally, MM-102 (Chemical Formula: C₃₅H₄₉F₂N₇O₄; Molecular Weight: 669.8 g/mol; CAS No: 1417329-24-8) belongs to the peptidomimetic inhibitor class, designed to mimic the natural WIN motif of MLL1 while enhancing proteolytic stability and cellular permeability [1] [4]. Its architecture comprises three critical domains:
This strategic design overcomes the limitations of peptide-based inhibitors by conferring resistance to proteolytic degradation while maintaining high target specificity. The trifluoroacetate salt form (MM-102 TFA; CAS No: 1883545-52-5) enhances solubility for experimental applications [6]. The compound's peptidomimetic nature enables it to penetrate cellular membranes despite its relatively high molecular weight, distinguishing it from conventional peptide inhibitors that often suffer from poor bioavailability [1] [9].
The development of MM-102 occurred during the third wave of epigenetic drug discovery, which shifted focus from DNA methyltransferases and histone deacetylases toward modulating protein-protein interactions within chromatin complexes. Unlike first-generation epigenetic drugs like azacytidine (DNA methyltransferase inhibitor) and vorinostat (HDAC inhibitor)—which were discovered serendipitously before their epigenetic mechanisms were fully understood—MM-102 exemplifies targeted rational design against a defined epigenetic vulnerability [3] [10]. Its emergence coincided with growing recognition that MLL-fusion proteins drive leukemogenesis through aberrant recruitment of histone modification complexes, making the MLL1-WDR5 interface a compelling therapeutic target [1] [10]. While DNMT and HDAC inhibitors produce genome-wide epigenetic alterations, MM-102 represents a precision approach designed to selectively disrupt the assembly of a specific histone-modifying complex, thereby reducing off-target effects [3] [10]. This development highlighted the feasibility of targeting scaffolding proteins like WDR5, expanding the druggable epigenome beyond catalytic domains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7